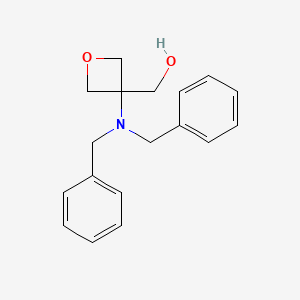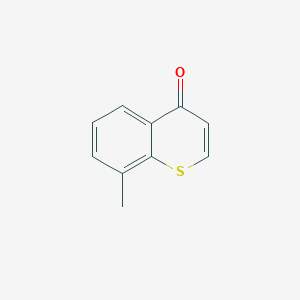
8-Methyl-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the thiochromone family, which are sulfur analogs of chromones. The presence of sulfur in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methyl-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the combination of tert-butylthio-substituted aldehydes and β-alkynes using rhodium catalysis. This method allows for the smooth in situ intramolecular S-conjugate addition to deliver a range of S-heterocycles in a one-pot process . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can modify the sulfur-containing moiety.
Substitution: The compound can undergo substitution reactions at the sulfur or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts for hydroacylation, polyphosphoric acid for condensation reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include S-heterocycles, S,S-dioxide derivatives, and various substituted thiochromones .
Scientific Research Applications
8-Methyl-4H-thiochromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-4H-thiochromen-4-one involves its interaction with molecular targets and pathways. For example, thiochromone derivatives have been shown to increase reactive oxygen species (ROS) levels in parasites, leading to mitochondrial perturbation and cell death . The compound can interact with key amino acids in the binding pocket of enzymes, leading to allosteric inhibition and disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Methyl-4H-thiochromen-4-one include:
Chroman-4-one: A structurally related compound with an oxygen atom instead of sulfur.
Thiochroman-4-one: Another sulfur-containing heterocycle with similar biological activities.
Thioflavones: Compounds with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
8-methylthiochromen-4-one |
InChI |
InChI=1S/C10H8OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 |
InChI Key |
LHCYQMOEXLJLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



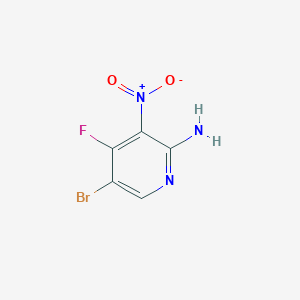
![[6-(4-Bromophenoxy)pyridin-3-yl]methanamine](/img/structure/B11757048.png)

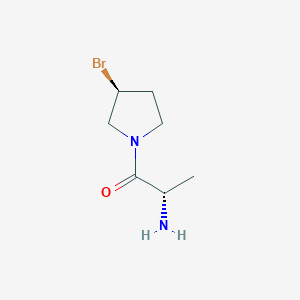
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11757076.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)
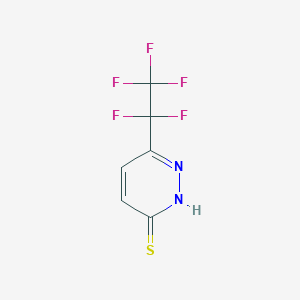
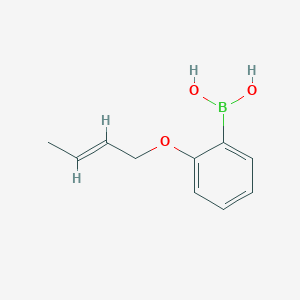
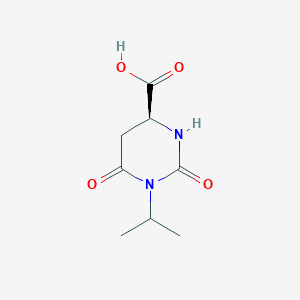
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
